1-Chloro-4-methylnaphthalene

Physicochemical Properties Purification Process Chemistry

1-Chloro-4-methylnaphthalene is a disubstituted naphthalene bearing a chlorine atom at position 1 and a methyl group at position 4 (C₁₁H₉Cl, MW 176.64 g/mol). It belongs to the halogenated methylnaphthalene family, serving as a synthetic intermediate for deuterium-labeled compounds, a plant growth regulator, and a model substrate in mechanistic studies of electrophilic aromatic substitution and electrochemical reduction.

Molecular Formula C11H9Cl
Molecular Weight 176.64 g/mol
CAS No. 17075-39-7
Cat. No. B1615431
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Chloro-4-methylnaphthalene
CAS17075-39-7
Molecular FormulaC11H9Cl
Molecular Weight176.64 g/mol
Structural Identifiers
SMILESCC1=CC=C(C2=CC=CC=C12)Cl
InChIInChI=1S/C11H9Cl/c1-8-6-7-11(12)10-5-3-2-4-9(8)10/h2-7H,1H3
InChIKeyLQJHYFXSTUSHMQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Chloro-4-methylnaphthalene (CAS 17075-39-7): A Defined Chlorinated Methylnaphthalene Building Block for Research and Industrial Sourcing


1-Chloro-4-methylnaphthalene is a disubstituted naphthalene bearing a chlorine atom at position 1 and a methyl group at position 4 (C₁₁H₉Cl, MW 176.64 g/mol) . It belongs to the halogenated methylnaphthalene family, serving as a synthetic intermediate for deuterium-labeled compounds, a plant growth regulator, and a model substrate in mechanistic studies of electrophilic aromatic substitution and electrochemical reduction [1][2].

Deuterium Labeling

Substrate for electrochemical deuteration of naphthalene derivatives

Agrochemical Research

Listed in plant growth regulator compositions for potato sprout suppression studies

Mechanistic Studies

Model substrate for electrophilic aromatic substitution and radical-mediated reduction

Why 1-Chloro-4-methylnaphthalene Cannot Be Simply Replaced by Other Chloro- or Methylnaphthalene Analogs


Though 1-chloro-4-methylnaphthalene shares the molecular formula C₁₁H₉Cl with its positional isomer 1-chloro-2-methylnaphthalene, the arrangement of substituents on the naphthalene ring alters boiling point, density, and reactivity in subsequent transformations . When compared with 1-bromo-4-methylnaphthalene, the chlorine atom leads to markedly different density, leaving-group ability, and electrochemical reduction mechanism [1]. These differences mean that substituting one analog for another without adjusting reaction conditions can compromise yield, purity, and reproducibility—making informed selection critical for procurement decisions.

Positional Isomer

1-Chloro-2-methylnaphthalene differs in physical properties and reactivity; may shift reaction selectivity and product profiles.

Bromo Analog

1-Bromo-4-methylnaphthalene has higher density, different leaving-group ability, and follows a distinct electrochemical mechanism; may alter deuteration efficiency and purity.

Quantitative Differentiation of 1-Chloro-4-methylnaphthalene Against Key Analogs


Higher Boiling Point Versus 1-Chloronaphthalene Enables Fractional Distillation Separation

1-Chloro-4-methylnaphthalene boils at 281.9 °C at 760 mmHg , while the simpler analog 1-chloronaphthalene boils at 259 °C . This +22.9 °C difference facilitates separation by fractional distillation, a practical advantage when the two compounds co-occur after non-selective chlorination of 1-methylnaphthalene.

Boiling Point Separation
Data to verify
281.9 °C vs 259 °C +22.9 °C
Supports fractional distillation purification
Verify with lot-specific COA
Physicochemical Properties Purification Process Chemistry

Lower Density and Higher Flash Point Compared to 1-Bromo-4-methylnaphthalene

The density of 1-chloro-4-methylnaphthalene is 1.163 g/cm³ , which is 0.256 g/cm³ lower than 1-bromo-4-methylnaphthalene (1.419 g/mL) . Its flash point of 125.5 °C also exceeds the bromo analog's >113 °C , providing a wider safety margin during handling and transport.

Density & Flash Point
Data to verify
Density 1.163 g/cm³ vs 1.419 g/cm³; Flash point 125.5 °C vs >113 °C
Lower shipping mass and higher safety margin
Confirm values per batch COA
Safety Shipping Density

Intermediate Lipophilicity (LogP 3.80) Balances Bioavailability and Synthetic Reactivity

The calculated logP of 1-chloro-4-methylnaphthalene is 3.80 , placing it between 1-methylnaphthalene (logP ≈ 3.87) and 1-bromo-4-methylnaphthalene (logP 3.91) . This intermediate value can be advantageous in drug design, where excessive lipophilicity often leads to poor solubility and high metabolic clearance.

Lipophilicity (LogP)
Data to verify
3.80 (between 1-methylnaphthalene ~3.87 and bromo analog 3.91)
Balanced ADME profile for drug design
Calculated value; experimental verification recommended
Medicinal Chemistry Lipophilicity ADME

Distinct Electrochemical Reduction Mechanism Versus Bromo Analog: Radical Pathway vs Two-Electron Transfer

In electrochemical reduction in deuterated water, 1-chloro-4-methylnaphthalene reduces at least partially via a radical intermediate, whereas 1-bromo-4-methylnaphthalene and 1-iodo-4-methylnaphthalene follow a simultaneous two-electron transfer or organometallic pathway [1]. This mechanistic divergence can be exploited to tune deuterium incorporation efficiency and regioselectivity in isotopic labeling of naphthalene derivatives.

Reduction Pathway
Head-to-head comparison
Radical intermediate pathway vs two-electron transfer (bromo analog)
Enables alternative deuterium labeling profile
Based on Renaud 1974 study
Electrochemistry Deuterium Labeling Reaction Mechanism

Regioselective Formation in Chlorination of 1-Methylnaphthalene – Direct Access to the 4-Methyl Isomer

Chlorination of 1-methylnaphthalene with molecular chlorine or sulfuryl chloride yields 1-chloro-4-methylnaphthalene as a major substitution product, accompanied by addition adducts [1]. In contrast, chlorination of 2-methylnaphthalene predominantly produces 1-chloro-2-methylnaphthalene [1]. This regiochemical outcome means that the 4-methyl isomer can be accessed in higher purity directly from 1-methylnaphthalene, bypassing the need for chromatographic separation of positional isomers.

Regioselectivity
Class-level inference
Major product from 1-methylnaphthalene; 2-methylnaphthalene gives 1-chloro-2-methyl isomer
Isomer purity advantage from correct precursor
Isomer ratio depends on chlorination conditions
Synthesis Regioselectivity Process Chemistry

Where 1-Chloro-4-methylnaphthalene Delivers Demonstrable Advantage: Application Scenarios


Deuterium and Tritium Labeling of Naphthalene Derivatives

The distinct radical-mediated electrochemical reduction of 1-chloro-4-methylnaphthalene, as identified by Renaud (1974) [1], makes it a preferred substrate for introducing deuterium or tritium at specific positions. Laboratories synthesizing isotopically labeled polycyclic aromatics for metabolic tracing or environmental fate studies can exploit this pathway to achieve labeling patterns that differ from those obtained with bromo or iodo analogs.

Plant Growth Regulator for Post-Harvest Potato Sprout Suppression

European Patent EP0087269 [2] explicitly lists 1-chloro-4-methylnaphthalene among active substituted naphthalenes for inhibiting premature sprouting in stored potatoes. Its intermediate logP (3.80) may contribute to an optimal balance between vapor pressure and tissue penetration, a parameter that agrochemical formulators can leverage when designing controlled-release formulations.

Medicinal Chemistry Scaffold with Fine-Tuned Lipophilicity

With a logP of 3.80 , 1-chloro-4-methylnaphthalene occupies a lipophilicity window between the fully non-halogenated 1-methylnaphthalene and the heavier bromo analog. This intermediate value can help medicinal chemists optimize ADME properties of naphthalene-based lead compounds without introducing the metabolic liability of a bromine atom. The chlorine also serves as a synthetic handle for further cross-coupling reactions.

Process Chemistry: Isomer-Pure Building Block via Regioselective Chlorination

Because chlorination of 1-methylnaphthalene selectively delivers the 4-methyl isomer [3], process chemists can obtain 1-chloro-4-methylnaphthalene with minimal positional isomer contamination. Combined with its favorable boiling-point separation from 1-chloronaphthalene , this enables streamlined downstream purification in multi-kilogram campaigns, reducing both solvent usage and cycle time.

Application
Selection Property
Validation Focus
Deuterium / Tritium labeling
Electrochemical reduction pathway
Deuterium incorporation pattern; regioselectivity
Potato sprout suppression research
LogP and vapor pressure balance
Tissue penetration and sprout inhibition assay
Medicinal chemistry scaffold
Intermediate lipophilicity; chlorine handle
ADME optimization; cross-coupling reactivity
Isomer-pure process chemistry
Regioselective chlorination of 1-methylnaphthalene
Isomer purity; boiling-point separation from 1-chloronaphthalene
Quote Request

Request a Quote for 1-Chloro-4-methylnaphthalene

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.